1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one

Description

Historical Context of Chalcone Research

Chalcones, first identified in the 19th century as natural pigments in plants, gained prominence for their α,β-unsaturated ketone structure (C6H5C(O)CH=CHC6H5). Early research focused on their biosynthesis via chalcone synthase, a polyketide synthase enzyme conserved across vascular plants. The Claisen-Schmidt condensation, involving aldol coupling between benzaldehyde and acetophenone derivatives, became the cornerstone of chalcone synthesis. This reaction’s efficiency and adaptability enabled the development of diverse analogs, including furan-based derivatives. By the late 20th century, chalcones were recognized as "privileged scaffolds" due to their broad bioactivity, spurring investigations into anti-inflammatory, anticancer, and antimicrobial applications.

Structural Classification of Furan-Based Chalcones

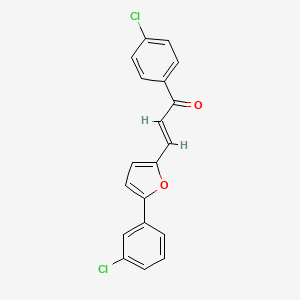

Furan-based chalcones incorporate a furan heterocycle—a five-membered aromatic ring containing one oxygen atom—either as part of the α,β-unsaturated system or as a substituent. The target compound, 1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one (molecular formula C19H12Cl2O2), features:

- A-ring : A 4-chlorophenyl group attached to the ketone moiety.

- B-ring : A 3-chlorophenyl-substituted furan at the β-position of the enone system.

This architecture introduces steric and electronic modifications compared to simpler chalcones. The furan ring’s electron-rich nature enhances π-π interactions with biological targets, while the chlorine atoms at the 4- and 3-positions of the phenyl groups modulate electron density and hydrophobic binding.

Significance of Chlorophenyl Substitutions in Chalcone Architecture

Chlorine substituents profoundly influence chalcone reactivity and bioactivity:

- Electronic Effects : The electron-withdrawing nature of chlorine increases the electrophilicity of the α,β-unsaturated system, facilitating Michael addition reactions with biological nucleophiles like cysteine residues.

- Hydrophobic Interactions : Chlorophenyl groups enhance lipid solubility, improving membrane permeability and target engagement. In MAO-B inhibitors, the 3-chlorophenyl moiety in KD1 and KD9 analogs demonstrated high binding affinity to the enzyme’s hydrophobic pocket.

- Stereoelectronic Tuning : Substituent position affects molecular conformation. For example, the 4-chloro group on the A-ring induces planarization of the enone system, optimizing interactions with enzymatic active sites.

Research Evolution and Current State of Knowledge

Recent advances in furan-chalcone chemistry emphasize green synthesis and computational design:

- Synthetic Innovations : Conventional Claisen-Schmidt condensation (24-hour stirring) has been supplanted by ultrasound-assisted methods, reducing reaction times to 15–30 minutes with comparable yields.

- Biological Applications : Studies on DKO7, a 5-methylfuran chalcone, revealed dose-dependent anti-inflammatory effects in zebrafish models, suppressing TNF-α and IL-6 expression. Similarly, MAO-B inhibitors KD1 and KD9 exhibited sub-micromolar IC50 values and >700-fold selectivity over MAO-A, attributed to furan-mediated hydrogen bonding with Tyr398 and Tyr435 residues.

- Computational Tools : Molecular dynamics simulations (100 ns trajectories) validate the stability of furan-chalcone complexes with targets like MAO-B, guiding rational drug design.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O2/c20-15-6-4-13(5-7-15)18(22)10-8-17-9-11-19(23-17)14-2-1-3-16(21)12-14/h1-12H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNQKZRNEQFWIY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-46-6 | |

| Record name | 1-(4-CHLOROPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 5-(3-chlorophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carboxylic acids, while reduction may produce saturated ketones or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one is . The compound features a conjugated system that contributes to its reactivity and biological activity. The structure can be visualized as having a furan ring connected to a chalcone backbone, which is significant for its interaction with biological targets.

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that chalcone derivatives exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, it has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Antioxidant Properties : The compound also displays antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects .

Antimicrobial Activity : Some studies have reported the antimicrobial properties of chalcone derivatives, including this compound. It has been tested against various bacterial strains, showing promising results that suggest its use as a natural antimicrobial agent .

Material Science Applications

Organic Photovoltaics : The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells .

Fluorescent Materials : The compound's fluorescence properties are being investigated for applications in organic light-emitting diodes (OLEDs). Its structural characteristics allow for tunable emission properties, making it suitable for use in display technologies .

Synthesis and Reactivity

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. This method highlights the versatility of chalcones as intermediates in organic synthesis, allowing for the modification of functional groups to tailor their properties for specific applications .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer effects of various chalcone derivatives, including this compound, on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting potential for development into therapeutic agents against cancer .

Case Study 2: Material Science Innovations

Research into the application of this compound in organic photovoltaics demonstrated that incorporating it into polymer blends improved the efficiency of light absorption and charge transport. This advancement could lead to more effective solar energy solutions .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Analysis :

- Chlorophenyl Groups : The presence of chlorine atoms on aromatic rings enhances electronegativity and steric bulk, improving binding to biological targets like fungal enzymes . For example, replacing a phenyl group with a 4-chlorophenyl group in antifungal chalcones increased activity against C. krusei by 2–3 fold .

- Heterocyclic Moieties : Furan and pyrrole rings contribute to π-π stacking interactions in enzyme active sites. Pyrrole-containing chalcones (e.g., compound 7 in ) showed higher antifungal activity (MIC = 1.56 µg/mL) compared to furan-only analogues (MIC = 6.25 µg/mL) .

- Polar Substituents : Piperidine or methoxy groups (e.g., in compound 2a ) increase solubility but may reduce membrane permeability .

Key Observations :

- Solvent Effects: Polar aprotic solvents (DMF, THF) generally yield higher purity (>95% by HPLC) but require longer reaction times (12–24 hrs) compared to ethanol (6–8 hrs) .

- Catalyst Efficiency : Base catalysts (NaOH, KOH) outperform acids (HCl) in Claisen-Schmidt condensations, achieving yields >70% .

Table 3: Pharmacological Profiles of Analogues

Mechanistic Insights :

- Antifungal Action : Chlorophenyl-furan chalcones disrupt ergosterol biosynthesis in Candida spp., as shown by flow cytometry assays .

- Anticancer Selectivity: Compounds with nitro groups (e.g., 4-nitrophenyl in ) exhibit selectivity for lung adenocarcinoma (A549, IC₅₀ = 9.3 µM) over normal fibroblasts (NIH/3T3, IC₅₀ > 100 µM) .

Biological Activity

1-(4-Chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of both chlorophenyl and furan moieties, contributes to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 273.16 g/mol. The compound features a conjugated double bond system that enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H12Cl2O |

| Molecular Weight | 273.16 g/mol |

| CAS Number | 114570-70-6 |

| LogP | 4.0181 |

| Polar Surface Area | 36.192 Ų |

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that compounds similar to this compound showed effective inhibition of oxidative stress markers in cellular models .

Antimicrobial Properties

Chalcones have been reported to possess antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression . The specific mechanisms involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Studies

Case Study 1: Antioxidant Evaluation

A comparative study evaluated the antioxidant activity of various chalcone derivatives, including this compound. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential use in oxidative stress-related disorders .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of several chalcone derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics . This finding supports its potential application in treating bacterial infections.

Research Findings

Recent research has focused on synthesizing novel derivatives based on the chalcone structure to enhance biological activity. Modifications in the furan and phenyl rings have been shown to improve solubility and bioavailability, leading to increased efficacy in biological assays .

Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this chalcone derivative, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt aldol condensation , involving a base-catalyzed reaction between a 4-chlorophenyl acetophenone derivative and a substituted furan aldehyde. Key optimization parameters include:

- Solvent selection : Ethanol or methanol are preferred for solubility and reaction homogeneity .

- Catalyst : NaOH (5 M) or KOH in alcoholic solutions enhances enolate formation .

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like retro-aldolization.

- Purification : Recrystallization from MeOH/H₂O (1:1) yields crystals suitable for structural analysis .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?

Methodological Answer:

- IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at ~1647 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .

- ¹H NMR : Key signals include:

- X-ray Crystallography : Resolves geometric isomerism (E vs. Z) and confirms dihedral angles between aromatic rings (e.g., 46.7° for chlorophenyl planes) .

Advanced: How can density functional theory (DFT) predict electronic properties and validate experimental findings for this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations. Compare HOMO-LUMO gaps with UV-Vis data to assess charge-transfer interactions .

- Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.1 Å). Discrepancies > 0.3 Å may indicate crystal packing effects .

Advanced: What strategies resolve discrepancies between DFT-calculated and X-ray-observed molecular geometries?

Methodological Answer:

- Crystal Packing Effects : Intermolecular forces (e.g., C-H⋯O/π interactions) can distort bond lengths/angles in the solid state vs. gas-phase DFT models .

- Thermal Motion : Apply ADP (anisotropic displacement parameter) corrections during refinement to account for atomic vibrations .

- Solvent Inclusion : For solution-phase DFT, incorporate implicit solvent models (e.g., PCM) to mimic experimental conditions .

Advanced: How should crystallographic data be refined when disorder occurs in the furan or chlorophenyl moieties?

Methodological Answer:

- Disorder Modeling : Use PART commands in SHELXL to split disordered atoms into multiple sites, constrained via SIMU/SADI instructions .

- Occupancy Refinement : Assign partial occupancies (e.g., 50:50 for two conformers) and apply restraints to bond distances/angles .

- Validation : Check R-factor convergence (< 5%) and Fo-Fc maps for residual electron density near disordered regions .

Advanced: What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

Methodological Answer:

- Dominant Interactions :

- Impact on Properties : Enhanced thermal stability (Tₘ = 406–408 K) and solubility in polar solvents due to H-bonding networks .

Basic: What are the primary challenges in achieving high purity during synthesis, and what purification techniques are most effective?

Methodological Answer:

- Challenges : Byproducts from incomplete condensation or oxidation of the furan ring.

- Solutions :

Advanced: How can QTAIM analysis elucidate intra- and intermolecular interactions in the crystal structure?

Methodological Answer:

- Topology Analysis : Calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points (BCPs). For C-H⋯O interactions, ρ ~ 0.02 a.u. and ∇²ρ > 0 confirm closed-shell interactions .

- Hirshfeld Surface : Map dₙᵢₙ/dₑ surfaces to quantify contact contributions (e.g., H⋯Cl contacts ~12% of total interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.